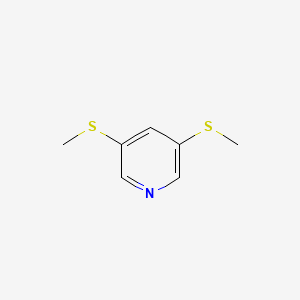

3,5-Bis(methylthio)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIPPVMKHQKIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CN=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500189 | |

| Record name | 3,5-Bis(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70999-08-5 | |

| Record name | 3,5-Bis(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(methylthio)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,5-Bis(methylthio)pyridine. While this compound is commercially available as a building block for chemical synthesis, a thorough review of publicly accessible scientific literature reveals a notable scarcity of experimentally determined data. This document summarizes the available information and provides theoretical insights based on the chemistry of related compounds.

Core Chemical Properties

This compound is a substituted pyridine with two methylthio groups at the 3 and 5 positions of the pyridine ring. Its basic chemical information is summarized below.

| Property | Value | Source |

| CAS Number | 70999-08-5 | [1] |

| Molecular Formula | C₇H₉NS₂ | [1] |

| Molecular Weight | 171.28 g/mol | [1] |

| Canonical SMILES | CSc1cncc(SC)c1 | |

| InChI Key | JHIPPVMKHQKIOR-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Polar Surface Area (PSA) | 63.49 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 2.52540 | |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Density | No data available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are not available in the public domain. Commercial suppliers may possess this data, but it is not openly published.

Based on the structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the methyl protons of the two methylthio groups would be expected, likely as singlets. Aromatic protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the methylthio groups.

-

¹³C NMR: Resonances for the methyl carbons and the carbons of the pyridine ring would be present. The chemical shifts of the ring carbons would be influenced by the electron-donating effect of the sulfur atoms.

-

FT-IR: Characteristic vibrational bands for C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and C-S stretching would be expected.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups, thio groups, and potentially fragmentation of the pyridine ring.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by the pyridine ring and the two methylthio substituents.

Synthesis:

The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine precursor. The identified precursors are 3,5-Dichloropyridine and sodium thiomethoxide.[1]

References

An In-depth Technical Guide on 3,5-Bis(methylthio)pyridine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3,5-Bis(methylthio)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics and outlines a primary synthetic route, including a detailed experimental protocol and relevant quantitative data.

Chemical Structure and Properties

This compound is a disubstituted pyridine derivative. The core structure consists of a pyridine ring with two methylthio (-SCH₃) groups attached at the 3 and 5 positions.

Molecular Formula: C₇H₉NS₂[1]

SMILES: CSC1=CN=CC(SC)=C1

The presence of the sulfur atoms and the pyridine nitrogen imparts specific electronic and steric properties to the molecule, making it a valuable building block in the design of novel compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70999-0-5 |

| Molecular Weight | 171.29 g/mol |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of two leaving groups, typically halogens, from a 3,5-dihalopyridine precursor with a sulfur-based nucleophile, such as sodium thiomethoxide.

Synthetic Scheme

The general reaction scheme is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

While a specific protocol for this compound was not found in the provided search results, an analogous procedure for the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine provides a strong template for the reaction.

Materials:

-

3,5-Dibromopyridine

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add sodium thiomethoxide (at least 2.2 equivalents) to the stirred solution.

-

Reaction: Heat the reaction mixture to a temperature between 70-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Quantitative Data

Specific yield and reaction times for the synthesis of this compound are not available in the provided search results. However, for the analogous synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide in DMF at 70°C for 4 hours, a yield of 62% was reported. It is anticipated that the synthesis of this compound would proceed with a comparable yield under optimized conditions.

Table 2: Representative Reaction Parameters for Analogous Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dibromopyridine | Sodium Methoxide | DMF | 70 | 4 | 62 |

Conclusion

This technical guide has detailed the structure and a viable synthetic pathway for this compound. The nucleophilic aromatic substitution of a 3,5-dihalopyridine with sodium thiomethoxide represents a straightforward and efficient method for its preparation. The provided experimental protocol, based on an analogous reaction, offers a solid foundation for researchers to produce this valuable chemical intermediate. Further optimization of reaction conditions will be beneficial to maximize the yield and purity of the final product.

References

An In-depth Technical Guide to 3,5-Bis(methylthio)pyridine (CAS: 70999-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylthio)pyridine is a sulfur-containing heterocyclic organic compound. Belonging to the pyridine family, a class of compounds extensively explored in medicinal chemistry, it presents a unique scaffold for the development of novel molecules. The introduction of methylthio groups at the 3 and 5 positions of the pyridine ring significantly influences its electronic properties and potential biological interactions. This technical guide provides a consolidated overview of the available information on this compound, focusing on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 70999-08-5 | [1][2] |

| Molecular Formula | C₇H₉NS₂ | [1] |

| Molecular Weight | 171.28 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Storage Conditions | Room temperature, in a dry and sealed environment | [1] |

Computed Properties:

| Property | Value | Reference |

| XLogP3 | 2.5 | [1] |

| Topological Polar Surface Area (PSA) | 63.5 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis

Proposed Synthetic Pathway

A common method for the synthesis of thioethers of aromatic compounds involves the nucleophilic substitution of a suitable leaving group, such as a halide, with a thiolate salt. In this case, 3,5-Dichloropyridine could serve as a starting material, reacting with sodium thiomethoxide.

Caption: Proposed synthesis of this compound.

Experimental Workflow:

While a specific protocol is unavailable, a general experimental workflow for this type of reaction would involve the following steps:

Caption: General experimental workflow for synthesis.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available scientific literature detailing the biological activity of this compound. No studies have been identified that investigate its efficacy in any specific therapeutic area, nor have any signaling pathways associated with its potential mechanism of action been described.

The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of methylthio groups can modulate the lipophilicity and electronic distribution of the molecule, which are key determinants of pharmacokinetic and pharmacodynamic properties. Therefore, this compound could be considered a starting point for medicinal chemistry campaigns.

Logical Relationship for Future Research:

Caption: A logical workflow for investigating the therapeutic potential.

Conclusion

This compound is a chemical compound with established physical and chemical properties but limited publicly available information regarding its synthesis and biological activity. While a plausible synthetic route can be proposed, detailed experimental protocols and characterization data are lacking. The absence of biological studies means that its potential as a lead compound in drug discovery remains unexplored. This technical guide highlights the current knowledge gaps and provides a framework for future research to unlock the potential of this and related compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine its utility for researchers, scientists, and drug development professionals.

References

3,5-Bis(methylthio)pyridine: A Core Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylthio)pyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the presence of two methylthio groups at the 3 and 5 positions of the pyridine ring, make it a versatile building block for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound in the pharmaceutical industry, with a focus on its role as a precursor to key intermediates in the production of proton pump inhibitors (PPIs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 70999-08-5 | N/A |

| Molecular Formula | C7H9NS2 | N/A |

| Molecular Weight | 171.28 g/mol | N/A |

| Appearance | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Purity | Typically ≥97% | N/A |

| Solubility | Soluble in organic solvents | N/A |

Synthesis of this compound

The synthesis of this compound typically starts from 3,5-dichloropyridine. The process involves a nucleophilic substitution reaction where the chloro groups are displaced by methylthiolate ions.

A general workflow for the synthesis is depicted below:

Application as a Pharmaceutical Intermediate: Synthesis of Omeprazole Precursors

While direct synthesis pathways from this compound to final drug products are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of proton pump inhibitors (PPIs) like omeprazole suggests its potential as a precursor. The pyridine core is a fundamental component of the pharmacophore of PPIs.

A plausible synthetic route would involve the conversion of this compound to a more functionalized pyridine intermediate, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a known precursor for omeprazole. This section outlines a well-established multi-step synthesis of this key intermediate starting from a related 3,5-disubstituted pyridine, 3,5-lutidine (3,5-dimethylpyridine).

The overall synthetic relationship can be visualized as follows:

Experimental Protocols for Key Intermediate Synthesis

The following protocols are based on established literature procedures for the synthesis of omeprazole intermediates from 3,5-lutidine.

Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,5-lutidine (1.0 eq) in glacial acetic acid.

-

Oxidation: While stirring, add hydrogen peroxide (35% solution, ~1.2 eq) portion-wise, maintaining the temperature below 40°C.

-

Reaction Monitoring: Heat the mixture to 70-80°C and stir for several hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

-

Reaction Setup: To a cooled solution of concentrated sulfuric acid, add 3,5-dimethylpyridine-N-oxide (1.0 eq).

-

Nitration: Add a nitrating mixture (a mixture of concentrated sulfuric acid and nitric acid) dropwise, keeping the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Isolation: Filter the solid, wash with water, and dry to obtain the desired product.

Protocol 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide

-

Reaction Setup: Suspend 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 eq) in methanol.

-

Methoxylation: Add a solution of sodium methoxide in methanol and heat the mixture to reflux for several hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

-

Isolation: Remove the solvent under reduced pressure. The residue can be purified by crystallization or chromatography.

Protocol 4: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

-

Reaction Setup: In a reaction vessel, heat acetic anhydride.

-

Rearrangement: Add a solution of 3,5-dimethyl-4-methoxypyridine-N-oxide (1.0 eq) in acetic acid dropwise to the hot acetic anhydride.

-

Hydrolysis: After the rearrangement is complete, add methanol to hydrolyze the intermediate acetate.

-

Work-up: Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: Purify the product by distillation or chromatography.

Protocol 5: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

-

Reaction Setup: Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane.

-

Chlorination: Add thionyl chloride (1.1 eq) dropwise at a low temperature (0-5°C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete.

-

Isolation: Remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of omeprazole intermediates.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Lutidine | H2O2, Acetic Acid | Acetic Acid | 70-80 | 12-16 | 85-95 |

| 2 | 3,5-Dimethylpyridine-N-oxide | H2SO4, HNO3 | - | 0-10 | 2-4 | 70-80 |

| 3 | 3,5-Dimethyl-4-nitropyridine-N-oxide | NaOMe | Methanol | Reflux | 4-6 | 80-90 |

| 4 | 3,5-Dimethyl-4-methoxypyridine-N-oxide | Acetic Anhydride | Acetic Acid | 110-120 | 2-3 | 75-85 |

| 5 | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | SOCl2 | Dichloromethane | 0-25 | 1-2 | 90-98 |

Mechanism of Action of Final Product: Omeprazole

Omeprazole, a drug synthesized from intermediates derived from substituted pyridines, is a proton pump inhibitor. It acts by irreversibly blocking the H+/K+ ATPase (proton pump) in the gastric parietal cells.[1] This inhibition prevents the final step of gastric acid secretion.[2]

The mechanism of action involves the following key steps:

-

Absorption and Concentration: Omeprazole, a weak base, is absorbed and concentrates in the acidic environment of the parietal cell canaliculi.

-

Activation: In this acidic environment, omeprazole is converted to its active form, a sulfenamide.[1]

-

Irreversible Inhibition: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[1]

-

Inhibition of Acid Secretion: The inactivation of the proton pump blocks the transport of H+ ions into the gastric lumen, thereby inhibiting both basal and stimulated acid secretion.[2]

The signaling pathway leading to the activation of the proton pump and its inhibition by omeprazole is illustrated below.

Conclusion

This compound represents a key heterocyclic building block with significant potential in pharmaceutical synthesis. While its direct application may not be as widely published, its structural relationship to vital intermediates for major drugs like omeprazole underscores its importance. The synthetic pathways and experimental protocols detailed in this guide, derived from established syntheses of structurally similar compounds, provide a robust framework for researchers and drug development professionals. Understanding the synthesis of these pyridine derivatives and the mechanism of action of the final drug products is crucial for the development of new and improved therapeutic agents.

References

Spectroscopic Analysis of Pyridine Derivatives: A Technical Guide

Introduction to Spectroscopic Characterization

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. A combination of spectroscopic techniques is employed to unambiguously determine the chemical structure and purity of a synthesized compound. This guide outlines the expected spectroscopic data for a substituted pyridine, using 3,5-dimethylpyridine as a model, and provides standardized protocols for data acquisition.

Spectroscopic Data of 3,5-Dimethylpyridine (Illustrative Example)

The following tables summarize the key spectroscopic data for 3,5-dimethylpyridine.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethylpyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.21 | s | 2H | H-2, H-6 |

| 7.26 | s | 1H | H-4 |

| 2.25 | s | 6H | 2 x CH₃ |

Solvent: CDCl₃. Spectrometer frequency: Not specified in the source. Data from a study on ¹⁵N-labelled 3,5-dimethylpyridine.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethylpyridine

| Chemical Shift (δ) ppm | Assignment |

| 147.3 | C-2, C-6 |

| 137.0 | C-4 |

| 132.4 | C-3, C-5 |

| 18.1 | 2 x CH₃ |

Solvent: CDCl₃. Spectrometer frequency: Not specified in the source. Data from a study on ¹⁵N-labelled 3,5-dimethylpyridine.[1]

Table 3: Infrared (IR) Spectroscopy Data for 3,5-Dimethylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and methyl) |

| ~1600 | Medium | C=C/C=N ring stretch |

| ~1450 | Medium | CH₃ deformation |

| ~800-700 | Strong | C-H out-of-plane bend |

Data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.[2]

Table 4: Mass Spectrometry (MS) Data for 3,5-Dimethylpyridine

| m/z | Relative Intensity (%) | Assignment |

| 107 | 100 | [M]⁺ (Molecular Ion) |

| 106 | ~50 | [M-H]⁺ |

| 79 | ~35 | [M-C₂H₄]⁺ or [C₅H₅N]⁺ |

| 92 | ~21 | [M-CH₃]⁺ |

Data corresponds to electron ionization (EI) mass spectrometry.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used with a spectral width of around 220 ppm. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.

-

Solid Samples (Thin Solid Film Method): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[5]

-

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates or the solvent is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

-

Data Acquisition:

-

Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Electrospray Ionization (ESI): The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

-

Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Pyridine Thioethers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of pyridine thioethers, a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a thioether linkage to the pyridine ring modulates the molecule's physicochemical properties, influencing its biological activity and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated reaction pathways and workflows to serve as a valuable resource for professionals in the field.

Physical and Chemical Properties

Pyridine thioethers exhibit a range of physical and chemical properties influenced by the substitution pattern on the pyridine ring and the nature of the thioether group. These properties are crucial for understanding their behavior in biological systems and for designing synthetic and analytical methodologies.

Table 1: Physical Properties of Selected Pyridine Thioethers

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-(Methylthio)pyridine | C₅H₄N(SCH₃) | C₆H₇NS | 125.19 | - | 197 | 1.12 | 1.570 |

| 4-(Methylthio)pyridine | C₅H₄N(SCH₃) | C₆H₇NS | 125.19 | - | - | - | - |

| 2-(Phenylthio)pyridine | C₅H₄N(SPh) | C₁₁H₉NS | 187.26 | - | - | - | - |

| 4-(Phenylthio)pyridine | C₅H₄N(SPh) | C₁₁H₉NS | 187.26 | 50-55[1] | ~215[1] | - | - |

| 2-(Benzylthio)-6-methylpyridine | C₅H₃(CH₃)N(SCH₂Ph) | C₁₃H₁₃NS | 215.32 | - | - | - | - |

Table 2: Chemical and Spectroscopic Properties of Selected Pyridine Thioethers

| Compound Name | pKa | Solubility | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |

| 2-(Methylthio)pyridine | - | - | 2.5 (s, 3H), 6.9-7.1 (m, 1H), 7.2-7.4 (m, 1H), 7.5-7.7 (m, 1H), 8.4-8.5 (m, 1H) | - | - | - |

| 4-(Phenylthio)pyridine | - | Soluble in organic solvents like ethanol and acetone; insoluble in water.[1] | - | - | - | - |

Key Chemical Reactions of Pyridine Thioethers

Pyridine thioethers undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis. Key reactions include oxidation of the sulfur atom, alkylation at the sulfur or nitrogen, and their use as ligands in coordination chemistry.

Oxidation

The thioether moiety can be selectively oxidized to the corresponding sulfoxide and sulfone upon treatment with oxidizing agents such as hydrogen peroxide.[2][3][4][5] The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.[6]

Alkylation

Alkylation of pyridine thioethers can occur at either the sulfur atom to form a sulfonium salt or at the pyridine nitrogen to yield a pyridinium salt. The regioselectivity of the reaction is dependent on the specific substrate and the nature of the alkylating agent.

Coordination Chemistry

The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group can both act as donor atoms, allowing pyridine thioethers to function as ligands in coordination complexes with various transition metals.[7][8][9][10][11][12][13][14][15] The coordination mode can be monodentate, bidentate, or bridging, leading to a diverse range of coordination compounds with interesting structural and electronic properties.

Experimental Protocols

This section provides detailed methodologies for the characterization and synthesis of pyridine thioethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Pyridine thioether sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the pyridine thioether sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved before transferring the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and confirm the molecular structure.

Materials:

-

Pyridine thioether sample (solid or liquid)

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr press)

-

FTIR-grade KBr (for solid samples)

-

Agate mortar and pestle (for solid samples)

Protocol (KBr Pellet Method for Solids):

-

Sample Preparation: Grind 1-2 mg of the solid pyridine thioether sample with approximately 100-200 mg of dry, FTIR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][13][16]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.[4][13][16]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.[4]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a pyridine thioether sample.

Materials:

-

HPLC system with a UV detector and a C18 reversed-phase column

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Formic acid or other suitable mobile phase modifier

-

Pyridine thioether sample

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact composition may be run in isocratic or gradient mode depending on the separation requirements.

-

Sample Preparation: Dissolve a small amount of the pyridine thioether sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Instrument Setup:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column and run the analysis.

-

Data Analysis: The purity of the sample can be estimated from the relative area of the main peak in the chromatogram.

Signaling Pathways

Pyridine-containing compounds are known to interact with various biological signaling pathways, and pyridine thioethers are being investigated for their potential to modulate these pathways in the context of diseases such as cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[17][18][19][20][21][22] Some pyridine derivatives have been identified as inhibitors of this pathway.[17][22]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][22][23][24][25][26] Dysregulation of this pathway is a hallmark of many cancers. Pyridine derivatives have been explored as inhibitors of key kinases in this pathway, such as p38.[2][5][12][21]

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is overexpressed in various cancers.[10][19][20][23][27][28][29][30] It is a downstream effector of the JAK/STAT signaling pathway and a promising target for cancer therapy. Pyridine-based compounds have been developed as potent PIM-1 kinase inhibitors.[18][19][20][23][27]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[26][31][32][33][34] This process is essential for tumor growth and metastasis, making VEGFR a critical target in cancer therapy. Pyridine-containing molecules have been investigated as inhibitors of VEGFR signaling.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIM1 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 20. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. uniprot.org [uniprot.org]

- 30. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. commerce.bio-rad.com [commerce.bio-rad.com]

- 34. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

The Multifaceted Biological Activities of Sulfur-Containing Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutic agents. The incorporation of sulfur-containing functional groups into the pyridine ring has given rise to a diverse class of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Sulfur-containing pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected sulfur-containing pyridine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 | [1] |

| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 | [1] |

| Imidazo[1,2-a]pyrimidine | 3a | A549 (Lung) | 5.988 | |

| Sulfapyridine | 14 (after radiation) | MCF-7 (Breast) | 10.86 | |

| Sulfapyridine | 19 (after radiation) | MCF-7 (Breast) | 11.79 | |

| Imidazo[1,2-a]pyrimidine | 4d | MDA-MB-231 (Breast) | 35.1 | |

| Imidazo[1,2-a]pyrimidine | 3d | MCF-7 (Breast) | 43.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Sulfur-containing pyridine derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

3,5-Bis(methylthio)pyridine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among the vast array of substituted pyridines, those bearing sulfur-containing functionalities offer unique reactivity and potential for biological activity. This technical guide focuses on 3,5-bis(methylthio)pyridine , a versatile, yet under-explored, building block in organic synthesis. This document provides a comprehensive overview of its synthesis, potential reactivity, and prospective applications, aiming to equip researchers with the knowledge to unlock its synthetic utility.

Synthesis of 3,5-Bis(alkylthio)pyridines

The primary synthetic route to 3,5-bis(alkylthio)pyridines commences from readily available 2,6-diaminopyridine. The synthesis involves a three-step sequence: chlorination, bis-diazotization followed by thiocyanation, and subsequent hydrolysis and alkylation.[1]

A detailed experimental protocol for a related synthesis of 3,5-bis(alkylthio)pyridines is described in the literature, which can be adapted for the synthesis of this compound.[1]

Logical Workflow for the Synthesis of 3,5-Bis(alkylthio)pyridines

Caption: Synthetic pathway to 3,5-bis(alkylthio)pyridines.

Experimental Protocols

Step 1: Synthesis of 2,6-Diamino-3,5-dichloropyridine

A detailed procedure for the controlled chlorination of 2,6-diaminopyridine is required to obtain the dichlorinated product in good yield.

Step 2: Synthesis of 2,6-Dichloro-3,5-bis(thiocyanato)pyridine

2,6-Diamino-3,5-dichloropyridine is subjected to a bis-diazotization reaction followed by treatment with a thiocyanate salt.

-

Reaction: 2,6-Diamino-3,5-dichloropyridine + 2 NaNO₂ + 2 HBr → [Intermediate Diazonium Salt] [Intermediate Diazonium Salt] + 2 KSCN → 2,6-Dichloro-3,5-bis(thiocyanato)pyridine

Step 3: Synthesis of this compound

The bis(thiocyanato) intermediate can be converted to the desired this compound. This typically involves hydrolysis of the thiocyanate groups to thiols, followed by alkylation with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions. A final reductive dechlorination step would be necessary to remove the chlorine atoms at the 2 and 6 positions.

| Step | Reactants | Reagents | Product |

| 1 | 2,6-Diaminopyridine | HCl, H₂O₂ | 2,6-Diamino-3,5-dichloropyridine |

| 2 | 2,6-Diamino-3,5-dichloropyridine | NaNO₂, HBr, KSCN | 2,6-Dichloro-3,5-bis(thiocyanato)pyridine |

| 3 | 2,6-Dichloro-3,5-bis(thiocyanato)pyridine | 1. Base (e.g., NaOH) 2. Methylating agent (e.g., CH₃I) 3. Reducing agent (e.g., H₂, Pd/C) | This compound |

Potential Reactivity and Applications

While specific literature on the reactions of this compound is scarce, its structure suggests a rich and versatile chemistry that can be exploited for the synthesis of more complex molecules. The reactivity can be broadly categorized into transformations of the methylthio groups and reactions involving the pyridine ring.

Reactions of the Methylthio Groups

The sulfur atoms of the methylthio groups are nucleophilic and can be readily oxidized to sulfoxides and sulfones. These transformations introduce new functional groups and can significantly modulate the electronic properties and biological activity of the molecule.

Caption: Oxidation of this compound.

The resulting sulfoxides and sulfones can act as leaving groups in nucleophilic aromatic substitution reactions or participate in various other transformations.

Reactions of the Pyridine Ring

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring and serve as a handle for further functionalization.

-

Cross-Coupling Reactions: Although the methylthio groups are not typical leaving groups for cross-coupling reactions, their conversion to sulfonyl groups could potentially enable Suzuki-Miyaura or Buchwald-Hartwig amination reactions for the introduction of aryl or amino substituents at the 3 and 5 positions.

-

Electrophilic and Nucleophilic Aromatic Substitution: The electronic nature of the this compound ring would influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions, offering pathways for further derivatization.

Potential Applications in Drug Discovery

Pyridine derivatives are prevalent in a wide range of biologically active compounds. The introduction of sulfur-containing moieties, such as methylthio, sulfinyl, and sulfonyl groups, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. These groups can participate in hydrogen bonding, modulate lipophilicity, and influence metabolic stability. Therefore, this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents.

Conclusion

This compound, while not extensively studied, presents itself as a valuable and versatile building block for organic synthesis. Its synthesis from readily available starting materials opens the door to a variety of derivatives through transformations of both the methylthio groups and the pyridine ring. The potential to generate a library of novel compounds based on this scaffold holds significant promise for the discovery of new bioactive molecules in the fields of medicinal chemistry and drug development. Further exploration of the reactivity of this compound is warranted to fully realize its synthetic potential.

References

Reactivity of 3,5-Dithioether Pyridines: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. The introduction of dithioether substituents at the 3 and 5-positions of the pyridine ring creates a unique chemical entity with distinct reactivity patterns, offering a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 3,5-dithioether pyridines, with a focus on experimental protocols and quantitative data to support further research and development.

Core Synthesis of the 3,5-Dithioether Pyridine Scaffold

The foundational step in exploring the reactivity of this class of compounds is their synthesis. A convenient and effective method for the preparation of 3,5-bis(alkylthio)pyridines proceeds from readily available 2,6-diaminopyridine. This multi-step synthesis involves the formation of a key thiocyanato intermediate, which is then converted to the desired dithioether.

Table 1: Synthesis of 3,5-Bis(alkylthio)pyridines

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Dichlorination | Controlled chlorination of 2,6-diaminopyridine | 2,6-Diamino-3,5-dichloropyridine | - |

| 2 | Diazotization | Bis(diazotization) of 2,6-diamino-3,5-dichloropyridine | 2,6-Dichloro-3,5-bis(thiocyanato)pyridine | - |

| 3 | Dithioether Formation | Reaction with alkylating agents | 3,5-Bis(alkylthio)-2,6-dichloropyridine | Good |

Yields are reported as "good" in the source literature, specific quantitative data may vary based on the alkylating agent and reaction scale.[1]

Experimental Protocol: Synthesis of 3,5-Bis(alkylthio)pyridines[1]

A detailed experimental protocol for the synthesis of 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine is outlined below.

Step 1: Synthesis of 2,6-Diamino-3,5-dichloropyridine

-

Controlled chlorination of 2,6-diaminopyridine is performed to yield 2,6-diamino-3,5-dichloropyridine.

Step 2: Synthesis of 2,6-Dichloro-3,5-bis(thiocyanato)pyridine

-

The 2,6-diamino-3,5-dichloropyridine is subjected to a bis(diazotization) reaction to afford 2,6-dichloro-3,5-bis(thiocyanato)pyridine.

Step 3: Synthesis of 3,5-Bis(alkylthio)-2,6-dichloropyridine

-

The 2,6-dichloro-3,5-bis(thiocyanato)pyridine is then reacted with a suitable alkylating agent to furnish the desired 3,5-bis(alkylthio)-2,6-dichloropyridine.

Note: For complete and safe execution of this synthesis, it is imperative to consult the original literature for specific reagent quantities, reaction times, temperatures, and safety precautions.

Key Reactive Sites and Transformations

The 3,5-dithioether pyridine scaffold presents several avenues for chemical modification, primarily centered on the sulfur atoms and the pyridine ring itself. The electron-donating nature of the thioether groups influences the reactivity of the pyridine ring, particularly towards electrophilic substitution.

Oxidation of Thioether Groups

The sulfur atoms in the 3,5-dithioether pyridines are susceptible to oxidation, allowing for the formation of the corresponding sulfoxides and sulfones. These transformations can significantly alter the electronic properties and biological activity of the molecule. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone).

Table 2: Oxidation of Thioethers

| Reaction | Oxidizing Agent | Product |

| Sulfide to Sulfoxide | m-CPBA (1 equivalent) | 3-Alkylsulfinyl-5-alkylthiopyridine |

| Sulfide to Sulfone | m-CPBA (2 equivalents) or Oxone | 3,5-Bis(alkylsulfonyl)pyridine |

Experimental Protocol: General Procedure for Oxidation of Thioethers

-

To a solution of the 3,5-dithioether pyridine in a suitable solvent (e.g., dichloromethane), add the oxidizing agent (m-CPBA or Oxone) portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution for m-CPBA).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of two electron-donating thioether groups at the 3- and 5-positions is expected to activate the ring for such reactions, particularly at the 2-, 4-, and 6-positions. Halogenation is a key transformation that can introduce a handle for further functionalization via cross-coupling reactions.

Caption: Workflow for the halogenation of 3,5-dithioether pyridines.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen at the 2-, 4-, or 6-position of the 3,5-dithioether pyridine scaffold opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are invaluable for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.

Table 3: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dithioether Pyridine (Hypothetical)

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromo-3,5-bis(methylthio)pyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-3,5-bis(methylthio)pyridine |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[2]

-

In a reaction vessel, combine the 2-bromo-3,5-dithioether pyridine, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a degassed solvent system (e.g., toluene and water).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: Simplified Suzuki-Miyaura cross-coupling pathway.

Applications in Drug Discovery

The structural features of 3,5-dithioether pyridines make them attractive scaffolds for targeting a variety of biological pathways implicated in disease. The pyridine core can participate in hydrogen bonding and other key interactions within protein binding sites, while the dithioether substituents provide opportunities for tailoring lipophilicity, metabolic stability, and target engagement.

Kinase Inhibition

Many pyridine-based compounds have been identified as potent kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 3,5-dithioether pyridine scaffold can be elaborated through the synthetic strategies outlined above to generate focused libraries for screening against various kinase targets. The ability to introduce diverse substituents at the 2-, 4-, and 6-positions via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Caption: Drug discovery workflow for kinase inhibitors.

Anticancer Potential

Beyond kinase inhibition, pyridine derivatives have shown promise as anticancer agents through various mechanisms. The 3,5-dithioether pyridine scaffold serves as a versatile starting point for the development of novel anticancer therapeutics. The thioether moieties can be oxidized to sulfoxides or sulfones, which can alter the compound's electronic properties and potential for hydrogen bonding, thereby influencing its interaction with biological targets.

References

The Ascendant Therapeutic Potential of Thioalkyl Pyridine Derivatives: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates with a wide spectrum of biological activities. Among these, thioalkyl pyridine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, neurology, and infectious diseases. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thioalkyl pyridine derivatives, with a focus on their anticancer properties. We delve into the critical structural modifications that influence their biological activity, present key quantitative data in a comparative format, and provide detailed experimental methodologies for the assays cited. Furthermore, this guide visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Unraveling the Anticancer Potential: Structure-Activity Relationship Insights

The introduction of a thioalkyl or thiophene moiety to the pyridine ring has been a successful strategy in the development of potent anticancer agents. These modifications significantly influence the physicochemical properties of the parent molecule, such as lipophilicity, electronic distribution, and steric bulk, thereby modulating their interaction with biological targets.

The Influence of the Thio-Substituent on Cytotoxicity

The nature and position of the sulfur-containing substituent on the pyridine ring are critical determinants of anticancer activity. Studies have shown that the presence of a thiophene ring, in particular, can enhance the cytotoxic effects of pyridine derivatives. For instance, a series of 3-(thiophen-2-ylthio)pyridine derivatives have demonstrated potent inhibitory activity against various cancer cell lines.

Table 1: Cytotoxicity of 3-(Thiophen-2-ylthio)pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

| 22 | HepG2 (Liver Cancer) | 2.98 ± 1.11 |

| WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 |

Furthermore, the hybridization of a thiazolyl pyridine core with a thiophene moiety has yielded compounds with excellent anticancer activities against lung cancer cell lines. The position and nature of substituents on the thiophene and pyridine rings play a crucial role in modulating this activity.

Table 2: In Vitro Anticancer Activity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cells [1][2]

| Compound | R | IC50 (µM) |

| 5 | - | 0.452 |

| 8a | 4-F-Ph | 0.491 |

| 8b | 4-Cl-Ph | 0.533 |

| 8c | 4-Br-Ph | > 1 |

| 8d | 4-CH3-Ph | 0.612 |

| 8e | 4-OCH3-Ph | 0.302 |

| 8f | 4-NO2-Ph | > 1 |

| Doxorubicin | - | 0.460 |

The data in Table 2 clearly indicates that electron-donating groups (like -OCH3) at the para position of the phenyl ring attached to the thiazole moiety enhance the anticancer activity, with compound 8e being the most potent. Conversely, electron-withdrawing groups (like -NO2) or bulky halogens (like -Br) can diminish the activity.

Thieno[2,3-b]pyridines: A Privileged Scaffold

The fused thieno[2,3-b]pyridine core has been identified as a privileged scaffold in the design of novel anticancer agents. Derivatives of this scaffold have exhibited significant growth inhibitory activity against a broad range of cancer cell lines.

Table 3: Growth Inhibitory Activity (GI50) of Thieno[2,3-b]pyridine Derivatives against NCI-60 Cell Lines [3]

| Compound | Cell Line | GI50 (nM) |

| 17d | MDA-MD-435 (Melanoma) | 23 |

| MDA-MB-468 (Breast Cancer) | 46 |

Mechanisms of Action: Targeting Key Signaling Pathways

Thioalkyl pyridine derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Hedgehog (Hh) signaling pathways.

Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway is frequently overactivated in many types of cancer, leading to uncontrolled cell growth.[4][][6] Several thioalkyl pyridine derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.

Caption: EGFR Signaling Pathway Inhibition.

The diagram above illustrates the canonical EGFR signaling cascade and the point of intervention by thioalkyl pyridine derivatives. These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers.[7][8] Thieno[3,2-c]pyridine derivatives have been identified as potent inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hh signaling pathway.

Caption: Hedgehog Signaling Pathway Inhibition.

In the absence of the Hh ligand, the PTCH1 receptor inhibits SMO, leading to the sequestration and degradation of the GLI transcription factors. Upon Hh binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI proteins, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Thieno[3,2-c]pyridine derivatives inhibit HHAT, an enzyme responsible for the palmitoylation of the Hh ligand, a crucial step for its signaling activity. This inhibition effectively blocks the entire downstream pathway.

Experimental Protocols

The evaluation of the anticancer activity of thioalkyl pyridine derivatives involves a series of well-established in vitro assays. Below are the detailed methodologies for some of the key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

Thioalkyl pyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the thioalkyl pyridine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: MTT Assay Workflow.

Synthesis of Thienylpyridyl- and Thioether-Containing Acetamides

The synthesis of these derivatives often involves multi-step reactions. A general synthetic route is outlined below.

General Procedure:

-

Synthesis of the Pyridine Core: The substituted pyridine core is typically synthesized via a multi-component reaction, for example, the reaction of an appropriate aldehyde, a ketone, and an ammonium salt.

-

Introduction of the Thio-substituent: The thioalkyl or thiophene group is introduced by nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with a corresponding thiol.

-

Amide Formation: The final acetamide derivatives are obtained by the acylation of an amino group on the pyridine ring with an appropriate acyl chloride or carboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of 3,5-Bis(methylthio)pyridine in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential application of the chemical fragment, 3,5-Bis(methylthio)pyridine, within the framework of Fragment-Based Drug Discovery (FBDD). While direct case studies for this specific fragment are not prevalent in published literature, this document outlines its properties as a viable fragment candidate and details the established methodologies for its screening and development. The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs, making its derivatives, such as the one discussed herein, valuable starting points for drug discovery campaigns.[1][2][3]

The Fragment: this compound

Fragment-based drug discovery (FBDD) begins with the screening of low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target. The pyridine ring is a privileged structure in drug design due to its ability to form hydrogen bonds, its metabolic stability, and its versatile synthetic chemistry.[1][4] The subject of this guide, this compound, presents as a suitable candidate for inclusion in a fragment library.

1.1. Physicochemical Properties

The suitability of a compound as a fragment is often assessed by the "Rule of Three," which suggests a molecular weight (MW) ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. The properties of this compound align well with these guidelines.

| Property | Value | Compliance with Rule of Three |

| Molecular Formula | C₇H₉NS₂ | N/A |

| Molecular Weight | 171.28 g/mol | Yes (≤ 300) |

| cLogP (calculated) | ~2.1 | Yes (≤ 3) |

| Hydrogen Bond Donors | 0 | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | Yes (≤ 3) |

| Rotatable Bonds | 2 | Yes (≤ 3) |

1.2. Synthesis

The synthesis of substituted pyridines can be achieved through various established chemical reactions.[4][5][6] A common approach for creating thio-substituted pyridines involves nucleophilic aromatic substitution on a dihalopyridine precursor.

Caption: General synthetic route for this compound.

Fragment Screening and Hit Validation Workflow

The initial step in an FBDD campaign is to screen a library of fragments to identify compounds that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required. A typical workflow involves a primary screen followed by orthogonal validation methods to eliminate false positives.

Caption: A typical workflow for fragment screening and validation.

2.1. Experimental Protocols

2.1.1. Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor chip surface, making it ideal for identifying fragment binding.

-

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

-

Methodology:

-

Immobilization: The target protein is covalently immobilized onto a CM5 sensor chip surface via amine coupling.

-

Fragment Preparation: A stock solution of this compound is prepared in 100% DMSO and then serially diluted into running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is below 1%.

-

Screening: The fragment solutions are injected over the protein and reference surfaces. Binding is detected as a change in the response units (RU).

-

Data Analysis: Sensorgrams are analyzed to identify fragments that show a concentration-dependent binding response.

-

2.1.2. Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR methods, such as Saturation Transfer Difference (STD) NMR, are powerful for validating hits from primary screens.

-

Objective: To confirm the binding of fragment hits and gain initial structural insights.

-

Methodology:

-

Sample Preparation: A solution of the target protein (typically 10-50 µM) is prepared in a deuterated buffer. The fragment (e.g., this compound) is added to a final concentration of ~1 mM.

-

STD NMR Experiment: Two spectra are acquired. In the "on-resonance" spectrum, the protein is selectively saturated with a train of radiofrequency pulses. In the "off-resonance" spectrum, the irradiation is applied at a frequency where no protein signals are present.

-

Data Analysis: The two spectra are subtracted. Protons on the fragment that are in close contact with the saturated protein will receive saturation, resulting in signals in the difference spectrum. The presence of these signals confirms binding.

-

2.1.3. Structural Characterization: X-ray Crystallography

Determining the high-resolution crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.

-

Objective: To visualize the binding mode of the fragment in the target's active site.

-

Methodology:

-

Crystallization: The target protein is crystallized using standard techniques (e.g., vapor diffusion).

-

Soaking or Co-crystallization: The protein crystals are soaked in a solution containing a high concentration of this compound, or the fragment is included in the crystallization drop (co-crystallization).

-

Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Solution: The diffraction data is processed, and the electron density map is analyzed to determine the precise orientation and interactions of the bound fragment.

-

Data Presentation and Hit-to-Lead Optimization

3.1. Hypothetical Screening Data

Following a successful screening and validation campaign, quantitative data is generated to rank and prioritize fragments for further development. Ligand efficiency (LE) is a key metric in FBDD, normalizing binding affinity for the size of the molecule.

| Fragment ID | Fragment Structure | Method | Binding Affinity (K_d) | Ligand Efficiency (LE) |

| F01 | This compound | SPR | 250 µM | 0.35 |

| F02 | (Reference Fragment 1) | SPR | 500 µM | 0.31 |

| F03 | (Reference Fragment 2) | SPR | 150 µM | 0.38 |

Note: Data is illustrative. LE is calculated as: LE = -RTln(K_d) / N, where N is the number of non-hydrogen atoms.

3.2. Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, medicinal chemistry efforts focus on elaborating the fragment into a more potent, lead-like molecule.

Caption: Common strategies for evolving a fragment hit into a lead compound.

-

Fragment Growing: This strategy involves identifying vectors on the fragment that can be extended into unoccupied pockets of the binding site to form additional favorable interactions. For this compound, synthetic modifications could be explored at the 2, 4, or 6 positions of the pyridine ring.

-

Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

-

Fragment Merging: If a second fragment hit overlaps in binding mode with the initial hit, a new molecule can be designed that incorporates the key features of both, creating a novel and more potent compound.

Potential Biological Targets and Signaling Pathways

Pyridine-containing molecules are known to interact with a wide range of biological targets. The specific target for a fragment like this compound would be determined by the screening campaign. However, kinases are a prominent target class for pyridine derivatives.

Caption: Inhibition of a kinase signaling pathway by a fragment-derived inhibitor.

A fragment derived from this compound could potentially be developed into an inhibitor that binds to the ATP-binding site of a protein kinase, preventing the phosphorylation of its substrate and thereby modulating a cellular signaling pathway implicated in disease.

Conclusion

While this compound has not been the subject of a specific, published FBDD case study, its physicochemical properties make it an exemplary candidate for inclusion in fragment libraries. The pyridine core is a well-established pharmacophore, and the thioether substituents offer vectors for synthetic elaboration. By applying the robust biophysical and structural biology techniques outlined in this guide, fragments like this compound can serve as valuable starting points for the discovery of novel therapeutics against a wide range of biological targets.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]

Methodological & Application

Synthesis of 3,5-Bis(methylthio)pyridine from 3,5-Dihalopyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Bis(methylthio)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step process starting from the readily available 2,6-diaminopyridine. The key transformation involves the conversion of a dihalopyridine intermediate to a bis(thiocyanato)pyridine, followed by a reductive alkylation to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and facilitate adoption in various research and development settings.

Introduction